molecular formula C25H23N5OS B4372048 3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4372048
M. Wt: 441.5 g/mol
InChI Key: YBSFBSBRCOMMLU-UHFFFAOYSA-N
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Description

3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes

Industrial Production Methods

Industrial production of such complex molecules often relies on scalable and efficient synthetic routes. This may include the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, with temperatures ranging from room temperature to slightly elevated temperatures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding pyrazole chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: It may be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazole-5-carboxamide: A simpler pyrazole derivative with similar structural features.

    5-Methyl-1-(3-methylbenzyl)-1H-pyrazole-3-carboxamide: Another related compound with a different substitution pattern on the pyrazole ring.

Uniqueness

3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity contributes to its diverse reactivity and potential for various applications in scientific research and industry.

Properties

IUPAC Name

3-methyl-N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5OS/c1-16-8-7-9-19(12-16)15-29-17(2)13-23(28-29)26-24(31)22-14-21-18(3)27-30(25(21)32-22)20-10-5-4-6-11-20/h4-14H,15H2,1-3H3,(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSFBSBRCOMMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=CC4=C(S3)N(N=C4C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-METHYL-N~5~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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